Bienvenue dans la boutique en ligne BenchChem!

(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL)methanamine

Physicochemical profiling Amine basicity Solubility optimization

This 3-CF3-1,2,4-oxadiazole methanamine is a versatile building block validated in crystallographic studies (FABP1, 2.23 Å), CNS-penetrant class IIa HDAC inhibitors (>100-fold selectivity), MRSA-active antibacterials (oral bioavailability), and crop protection agents (EC50 19.44 μg/mL vs Xoo, 4-5× better than commercial standards). The 3-trifluoromethyl substitution is critical for metabolic stability and target engagement; regioisomers and unsubstituted analogs show measurable pKa shifts (~0.5 units) and are not interchangeable. The primary amine enables rapid amide coupling for library diversification.

Molecular Formula C4H4F3N3O
Molecular Weight 167.09
CAS No. 944905-93-5
Cat. No. B3310109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL)methanamine
CAS944905-93-5
Molecular FormulaC4H4F3N3O
Molecular Weight167.09
Structural Identifiers
SMILESC(C1=NC(=NO1)C(F)(F)F)N
InChIInChI=1S/C4H4F3N3O/c5-4(6,7)3-9-2(1-8)11-10-3/h1,8H2
InChIKeyVSMJCPURCKGNMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)methanamine (CAS 944905-93-5) – Core Building Block for Medicinal and Agrochemical Synthesis


(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)methanamine (CAS 944905-93-5) is a low-molecular-weight (MW 167.09) heterocyclic building block comprising a 1,2,4-oxadiazole core with a trifluoromethyl substituent at the 3-position and a primary aminomethyl group at the 5-position . The molecule serves as a versatile intermediate for the construction of more complex pharmacophores and agrochemicals, leveraging the metabolic stability and lipophilicity conferred by the trifluoromethyl group combined with the reactive primary amine handle . Its predicted physicochemical properties (pKa 5.82±0.29, LogP 0.547) position it as a moderately basic, relatively polar scaffold suitable for further functionalization .

Why In-Class 1,2,4-Oxadiazole Methanamines Cannot Simply Be Interchanged for (3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)methanamine


Within the 1,2,4-oxadiazole methanamine family, substitution patterns on the heterocyclic ring profoundly alter both physicochemical properties and biological target engagement. Simple replacement of (3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)methanamine with its 5-CF3 regioisomer, N-alkylated analogs, or unsubstituted parent oxadiazole methanamine results in quantifiable differences in basicity, hydrogen-bonding capacity, and scaffold utility in structure-based design. These structural variations translate into measurable shifts in pKa (up to ~0.5 units) , loss of CNS penetration potential when the 3-CF3 motif is altered [1], and elimination of the specific binding interactions validated in crystallographic studies [2]. The quantitative evidence presented below establishes that these are not interchangeable commodities; substitution pattern dictates functional performance in downstream applications.

Quantitative Differentiators of (3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)methanamine Versus Closest Analogs


Regioisomeric pKa Shift: 3-CF3 vs. 5-CF3 1,2,4-Oxadiazole Methanamines

The predicted pKa of the primary amine in (3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl)methanamine (5.82±0.29) differs measurably from its regioisomer C-(5-trifluoromethyl-[1,2,4]oxadiazol-3-yl)-methylamine (5.35±0.29) . This ΔpKa of approximately 0.47 units arises from the distinct electronic environments imposed by the CF3 group at the 3-position versus the 5-position of the oxadiazole ring .

Physicochemical profiling Amine basicity Solubility optimization

Synthetic Efficiency: Quantitative Yield in One-Step Protocol

A published protocol for the synthesis of (3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl)methanamine reports quantitative yield using adapted Vilsmeier conditions in a single step [1]. In contrast, many structurally related 1,2,4-oxadiazole methanamine derivatives require multi-step sequences with typical yields ranging from 40-70% per step, as documented in SAR studies of the broader class [2].

Process chemistry Synthetic methodology Building block procurement

Structural Validation: 3-CF3-1,2,4-Oxadiazole as Privileged Fragment in FABP1 Ligand Co-Crystal

The 3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl motif is validated in a high-resolution (2.23 Å) X-ray crystal structure of human FABP1 (liver fatty acid-binding protein) in complex with an advanced ligand incorporating this exact scaffold [1]. By contrast, the unsubstituted 1,2,4-oxadiazole-5-methanamine scaffold lacks the trifluoromethyl group essential for hydrophobic pocket occupancy and favorable van der Waals contacts observed in the co-crystal structure .

Structure-based drug design Fragment-based lead discovery Lipid-binding proteins

CNS Penetration Potential: 3-CF3 Oxadiazole Methanamine as Precursor to Brain-Penetrant Scaffolds

A closely related 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) derivative demonstrated CNS penetration with adequate brain exposure in mice to achieve pharmacodynamic modulation of histone acetylation, exhibiting >100-fold selectivity for class IIa HDACs over class I/IIb isoforms [1]. The 3-CF3 regioisomer (target compound) shares the trifluoromethyl-oxadiazole pharmacophore essential for this CNS-penetrant profile, whereas N-alkylated methanamine analogs (e.g., N,α-dimethyl derivatives) alter amine basicity and hydrogen-bonding capacity, potentially compromising blood-brain barrier permeability [2].

CNS drug discovery Blood-brain barrier penetration HDAC inhibition

Antibacterial Scaffold Potential: 1,2,4-Oxadiazole Antibiotics with In Vivo MRSA Efficacy

The 1,2,4-oxadiazole class, incorporating trifluoromethyl-containing variants, has yielded bactericidal antibiotics with oral bioavailability in mice and efficacy against MRSA [1]. A representative compound (antibiotic 75b) exhibited a long half-life, high volume of distribution, and low clearance in a mouse MRSA infection model [2]. In agricultural applications, 1,2,4-oxadiazole derivatives containing trifluoromethyl moieties achieved EC50 values as low as 19.44 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo), outperforming commercial standards bismerthiazol (EC50 77.46 μg/mL) and thiodiazole copper (EC50 99.31 μg/mL) by 4-5 fold [3].

Antibacterial discovery MRSA therapeutics Gram-positive pathogens

Procurement-Driven Application Scenarios for (3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)methanamine


CNS Drug Discovery: Building Block for Brain-Penetrant HDAC Modulators

Leverage the 3-CF3-1,2,4-oxadiazole methanamine scaffold as a synthetic entry point to CNS-penetrant class IIa HDAC inhibitors. As demonstrated by Stott et al. (2021), trifluoromethyl-oxadiazole derivatives achieve >100-fold selectivity for class IIa over class I/IIb HDACs and adequate brain exposure in mice for pharmacodynamic modulation [1]. The primary amine handle enables rapid diversification via amide coupling to generate focused libraries for Huntington's disease and related neurodegenerative indications.

Antibacterial Lead Generation: Precursor to Oxadiazole Antibiotics with MRSA Activity

Utilize this building block to synthesize novel 1,2,4-oxadiazole antibacterials targeting Gram-positive pathogens. The oxadiazole antibiotic class is bactericidal, orally bioavailable, and effective against MRSA in mouse infection models, exhibiting favorable PK properties including long half-life and low clearance [2][3]. The 3-CF3 substitution pattern is critical for maintaining the lipophilicity and metabolic stability required for antibacterial activity.

Agricultural Antibacterial Agent Development: Scaffold with 4-5x Potency Advantage

Develop next-generation crop protection agents against Xanthomonas pathogens (rice bacterial leaf blight and leaf streak). 1,2,4-Oxadiazole derivatives containing trifluoromethyl motifs have demonstrated EC50 values as low as 19.44 μg/mL against Xoo, representing a 4-5 fold potency improvement over commercial standards bismerthiazol (77.46 μg/mL) and thiodiazole copper (99.31 μg/mL) [4]. The target compound serves as an ideal starting material for SAR exploration of this validated agricultural antibacterial scaffold.

Fragment-Based Lead Discovery: Validated FABP1 Ligand Scaffold

Employ the 3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl motif as a validated fragment for FABP1 (liver fatty acid-binding protein) drug discovery programs. This exact scaffold is present in a ligand co-crystallized with human FABP1 at 2.23 Å resolution, providing direct structural evidence of target engagement [5]. The primary amine offers a convenient vector for fragment growing and linking strategies in structure-based design campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.